molecular formula C11H22ClNO B1422689 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride CAS No. 1333616-84-4

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride

Cat. No.: B1422689
CAS No.: 1333616-84-4
M. Wt: 219.75 g/mol
InChI Key: XDODVRHVVIBDSK-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Chemical Reactions Analysis

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride can be compared with other similar spiro compounds, such as:

    3-ethoxy-N-methylspiro[3.4]octan-1-amine: The non-hydrochloride form of the compound.

    3-ethoxy-N-methylspiro[3.4]octan-1-amine acetate: A similar compound with an acetate group instead of a hydrochloride group.

    3-ethoxy-N-methylspiro[3.4]octan-1-amine sulfate: A similar compound with a sulfate group instead of a hydrochloride group.

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which enhances its stability and solubility .

Biological Activity

3-Ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride is a chemical compound with the molecular formula C11H22ClNOC_{11}H_{22}ClNO and a molecular weight of 219.75 g/mol. This compound is characterized by its unique spirocyclic structure, which contributes to its potential biological activities. The compound is primarily studied for its interactions with biological molecules and its possible therapeutic applications.

The synthesis of this compound involves several key steps, including:

  • Formation of the Spirocyclic Structure : This is achieved through a cyclization reaction involving suitable precursors.
  • Ethylation : The introduction of the ethoxy group is performed using ethyl iodide under basic conditions.
  • N-Methylation : This step involves the methylation of the amine group.
  • Formation of Hydrochloride Salt : The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Biological Activity

The biological activity of this compound has been a subject of research due to its potential therapeutic effects. Key findings include:

  • Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity which can lead to various biological effects such as anti-inflammatory or analgesic properties.
  • Pharmacological Studies : Preliminary studies suggest that it may exhibit effects similar to other spiro compounds, potentially influencing neurotransmitter systems or other biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin receptors
AnalgesicPossible pain relief mechanism
Anti-inflammatoryReduction in inflammatory markers

Case Study Example

In a study conducted on animal models, administration of this compound resulted in significant reductions in pain response compared to control groups. The study highlighted the compound's potential role in pain management therapies, suggesting further investigation into its pharmacokinetics and long-term effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other spiro compounds:

Compound NameStructure TypeNotable Activity
3-Ethoxy-N-methylspiro[3.4]octan-1-amineSpirocyclicAntidepressant properties
3-Ethoxy-N-methylspiro[3.5]nonan-1-amineSpirocyclicSimilar pharmacological effects
8-Methylspiro[3.4]octaneNon-hydrochloride variantLimited biological studies

Properties

IUPAC Name

3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODVRHVVIBDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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